
N,N-Diethyl-1-methyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dietil-1-metil-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amina es un compuesto heterocíclico que pertenece a la clase de triazolobenzodiazepinas. Este compuesto se caracteriza por su estructura única, que combina un anillo de triazol con un núcleo de benzodiazepina. Ha despertado un interés significativo en los campos de la química medicinal y la farmacología debido a sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N,N-Dietil-1-metil-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amina generalmente implica la ciclización de precursores apropiados. Una ruta sintética común incluye la reacción de 1-cloro-2-hidrazinoquinoxalina con un aldehído apropiado, seguida de ciclización a través de un mecanismo de oxidación-reducción utilizando cloranil . Las condiciones de reacción a menudo implican el uso de solventes como dimetilsulfóxido o etanol, y las reacciones generalmente se llevan a cabo bajo condiciones de reflujo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, es crucial para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
N,N-Dietil-1-metil-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en el anillo de triazol.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como hidróxido de sodio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N,N-Dietil-1-metil-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amina tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como una sonda bioquímica para estudiar interacciones enzimáticas.
Medicina: Explorado por sus propiedades ansiolíticas, sedantes y anticonvulsivas.
Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de N,N-Dietil-1-metil-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amina involucra su interacción con objetivos moleculares específicos en el sistema nervioso central. Se cree que modula la actividad de los receptores del ácido gamma-aminobutírico (GABA), mejorando los efectos inhibitorios del GABA y dando lugar a sus efectos ansiolíticos y sedantes . El compuesto también puede interactuar con otros sistemas de neurotransmisores, contribuyendo a su perfil farmacológico.
Comparación Con Compuestos Similares
Compuestos similares
Diazepam: Otra benzodiazepina con propiedades ansiolíticas y sedantes.
Alprazolam: Una triazolobenzodiazepina utilizada para el tratamiento de trastornos de ansiedad.
Clonazepam: Conocido por sus efectos anticonvulsivos.
Singularidad
N,N-Dietil-1-metil-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amina es única debido a su estructura específica de triazol-benzodiazepina, que puede conferir propiedades farmacocinéticas y farmacodinámicas distintas en comparación con otras benzodiazepinas. Su potencial para la modulación selectiva de receptores y los efectos secundarios reducidos lo convierten en un candidato prometedor para futuras investigaciones y desarrollo.
Propiedades
Número CAS |
133118-24-8 |
|---|---|
Fórmula molecular |
C15H19N5 |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
N,N-diethyl-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine |
InChI |
InChI=1S/C15H19N5/c1-4-19(5-2)14-10-15-18-17-11(3)20(15)13-9-7-6-8-12(13)16-14/h6-9H,4-5,10H2,1-3H3 |
Clave InChI |
OKQSWAGCGMUDII-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC2=CC=CC=C2N3C(=NN=C3C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


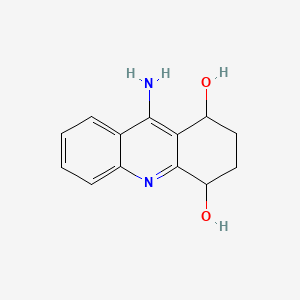

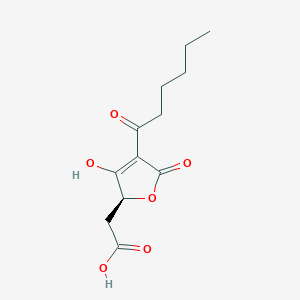
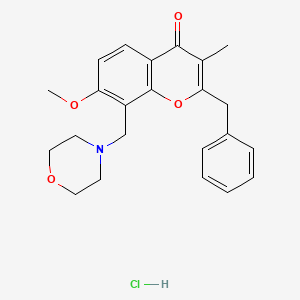
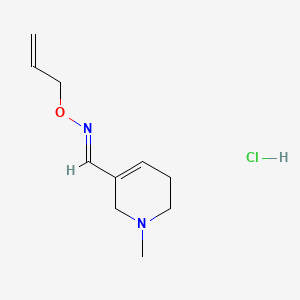

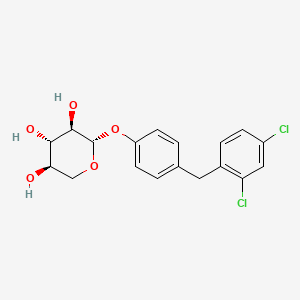
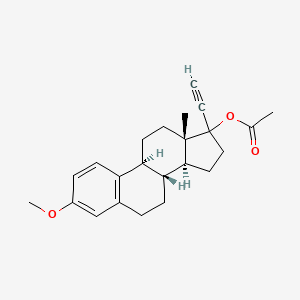


![3-[5-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]pentylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12740759.png)



